Diethyl phenyl orthoformate

描述

The exact mass of the compound (Diethoxymethoxy)benzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Diethyl phenyl orthoformate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl phenyl orthoformate including the price, delivery time, and more detailed information at info@benchchem.com.

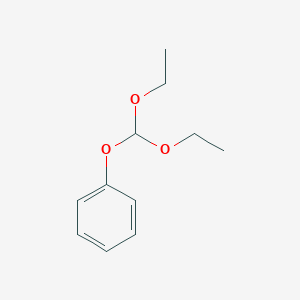

Structure

3D Structure

属性

IUPAC Name |

diethoxymethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-3-12-11(13-4-2)14-10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTURWMMVIIBRRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(OCC)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10162709 | |

| Record name | (Diethoxymethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14444-77-0 | |

| Record name | (Diethoxymethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14444-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Diethoxymethoxy)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014444770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Diethoxymethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (diethoxymethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.913 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (Diethoxymethoxy)benzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WEU8V83SG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Diethyl Phenyl Orthoformate

Abstract: This technical guide provides a comprehensive overview of the core physical properties of diethyl phenyl orthoformate (CAS No. 14444-77-0), a versatile reagent with significant applications in organic synthesis, particularly in the fields of pharmaceuticals and fine chemicals. This document is intended for researchers, scientists, and drug development professionals, offering not only a compilation of key physical data but also insights into the experimental methodologies for their determination and interpretation of spectral data. The information presented herein is curated from authoritative sources to ensure scientific integrity and practical relevance.

Introduction

Diethyl phenyl orthoformate, also known as diethoxy(phenoxy)methane, is an orthoester of significant interest in synthetic organic chemistry.[1] Its utility stems from its role as a precursor to esters and ethers and as a protective group for alcohols, facilitating complex molecular constructions.[1] A thorough understanding of its physical properties is paramount for its effective and safe handling, application in chemical reactions, and for the purification of reaction products. This guide aims to provide a detailed repository of these properties, grounded in established scientific principles and experimental validation.

Molecular Structure

The structural integrity of diethyl phenyl orthoformate is foundational to its chemical reactivity and physical characteristics. The molecule features a central carbon atom bonded to a phenoxy group and two ethoxy groups.

Caption: 2D representation of the molecular structure of diethyl phenyl orthoformate.

Core Physical Properties

The physical properties of diethyl phenyl orthoformate have been collated from various reputable chemical suppliers and databases. These properties are essential for handling, storage, and for designing reaction conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₆O₃ | [2] |

| Molecular Weight | 196.24 g/mol | [2] |

| CAS Number | 14444-77-0 | [2] |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | 103-104 °C at 10 mmHg | [1][2] |

| Melting Point | -26 °C | [3] |

| Density | 1.014 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.480 | [2] |

| Flash Point | 65 °C (closed cup) | [4] |

Experimental Methodologies for Physical Property Determination

The accurate determination of physical properties is crucial for the characterization of a chemical compound. The following sections detail the standard experimental protocols for measuring the key physical constants of liquid organic compounds like diethyl phenyl orthoformate.

Determination of Boiling Point

The boiling point is a fundamental physical property that provides insights into the volatility of a liquid and is an important criterion for its purity.

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. At this temperature, the liquid undergoes a phase transition to a gaseous state.

Experimental Workflow:

Caption: Standard workflow for the determination of boiling point using the capillary method.

Detailed Protocol:

-

A small amount of diethyl phenyl orthoformate is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The test tube is attached to a thermometer and heated in a suitable bath (e.g., oil bath).

-

As the temperature rises, air trapped in the capillary tube expands and escapes. Upon reaching the boiling point, the vapor of the liquid fills the capillary.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid is drawn into the capillary tube, signifying that the vapor pressure inside the capillary is equal to the external pressure.

Causality: This method is predicated on the direct relationship between temperature and vapor pressure. The point at which the internal and external pressures equalize is a precise measure of the boiling point at the given atmospheric pressure.

Measurement of Density

Density is a measure of mass per unit volume and is a characteristic property of a substance.

Principle: The density of a liquid can be determined by accurately measuring the mass of a known volume of the substance.

Experimental Workflow:

Caption: Workflow for determining the density of a liquid using a pycnometer.

Detailed Protocol:

-

A pycnometer, a glass flask with a precise volume, is thoroughly cleaned, dried, and weighed.

-

The pycnometer is then filled with diethyl phenyl orthoformate, ensuring no air bubbles are trapped.

-

The filled pycnometer is brought to a constant temperature (e.g., 25 °C) in a water bath.

-

The pycnometer is then reweighed.

-

The mass of the diethyl phenyl orthoformate is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Causality: This gravimetric method provides a highly accurate density measurement as it relies on the precise determination of both mass and volume.

Measurement of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a valuable tool for identifying and assessing the purity of liquid samples.

Principle: The refractive index is the ratio of the speed of light in a vacuum to the speed of light in the substance. It is measured using a refractometer, which determines the critical angle of total internal reflection.

Experimental Workflow:

Caption: Workflow for the measurement of refractive index.

Detailed Protocol:

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

A few drops of diethyl phenyl orthoformate are placed on the clean, dry prism of the refractometer.

-

The prism is closed, and the light source is adjusted to illuminate the scale.

-

The user looks through the eyepiece and adjusts the controls until the boundary between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read from the scale.

-

The temperature of the measurement is recorded, and if necessary, a correction is applied to report the refractive index at a standard temperature (typically 20°C).

Causality: The bending of light as it passes from the prism into the liquid sample is a direct function of the liquid's refractive index. The refractometer precisely measures this angle of refraction and correlates it to the refractive index value.

Spectroscopic and Chromatographic Data

Spectroscopic and chromatographic data are essential for the structural elucidation and purity assessment of diethyl phenyl orthoformate.

Infrared (IR) Spectroscopy

The IR spectrum of diethyl phenyl orthoformate reveals the presence of its key functional groups.

-

C-H stretching (aromatic): Peaks are expected just above 3000 cm⁻¹.

-

C-H stretching (aliphatic): Peaks are expected just below 3000 cm⁻¹.

-

C=C stretching (aromatic): Absorptions in the 1600-1450 cm⁻¹ region.

-

C-O stretching: Strong absorptions in the 1250-1000 cm⁻¹ region are characteristic of the ether linkages.

The NIST WebBook provides a reference IR spectrum for diethyl phenyl orthoformate.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic protons: Multiplet in the range of δ 7.0-7.5 ppm.

-

Orthoformate proton (-O-CH-O-): Singlet around δ 5.5-6.0 ppm.

-

Ethoxy methylene protons (-O-CH₂-CH₃): Quartet around δ 3.5-4.0 ppm.

-

Ethoxy methyl protons (-O-CH₂-CH₃): Triplet around δ 1.2-1.5 ppm.

-

-

¹³C NMR:

-

Aromatic carbons: Signals in the δ 120-150 ppm region.

-

Orthoformate carbon (-O-CH-O-): Signal around δ 110-120 ppm.

-

Ethoxy methylene carbon (-O-CH₂-CH₃): Signal around δ 60-65 ppm.

-

Ethoxy methyl carbon (-O-CH₂-CH₃): Signal around δ 15 ppm.

-

Mass Spectrometry (MS)

The mass spectrum of diethyl phenyl orthoformate provides information about its molecular weight and fragmentation pattern. The NIST WebBook shows the mass spectrum, with the molecular ion peak (M⁺) expected at m/z 196.[5]

Solubility

Qualitative data suggests that diethyl phenyl orthoformate has good compatibility with a wide range of common organic solvents.[1] As an orthoester, it is expected to be soluble in alcohols, ethers, and chlorinated solvents. It is also anticipated to be susceptible to hydrolysis in the presence of water, particularly under acidic conditions, breaking down into phenol, ethanol, and formic acid.

Safety and Handling

Diethyl phenyl orthoformate is a combustible liquid and should be handled with appropriate safety precautions.[4] It is known to cause skin and serious eye irritation.[4] Therefore, the use of personal protective equipment, including safety glasses and chemical-resistant gloves, is essential. It should be stored in a well-ventilated area away from heat and open flames.

Conclusion

This technical guide has provided a detailed examination of the core physical properties of diethyl phenyl orthoformate. The tabulated data, coupled with an understanding of the experimental methodologies for their determination, offers a valuable resource for scientists and researchers. The included spectral and safety information further enhances the practical utility of this document for those working with this important synthetic reagent.

References

-

NIST. Diethyl phenyl orthoformate. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD, 20899. [Link]

Sources

- 1. DIETHYL PHENYL ORTHOFORMATE(14444-77-0) 13C NMR spectrum [chemicalbook.com]

- 2. Diethyl phenyl orthoformate | CAS 14444-77-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. Diethyl Phenyl Orthoformate | 14444-77-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]

- 5. Diethyl phenyl orthoformate [webbook.nist.gov]

Diethyl phenyl orthoformate chemical structure

Technical Whitepaper: Diethyl Phenyl Orthoformate – Structural Dynamics and Synthetic Utility

Part 1: Executive Summary & Strategic Utility

Diethyl phenyl orthoformate (CAS: 14444-77-0), often abbreviated as DEPOF or diethoxyphenoxymethane, represents a specialized class of mixed orthoesters. While symmetric orthoesters like triethyl orthoformate (TEOF) are ubiquitous in organic synthesis, DEPOF offers a distinct chemoselective advantage due to the electronic differentiation of its substituents.

For drug development professionals and synthetic chemists, the primary utility of DEPOF lies in its ability to act as a superior formylating agent for organometallic reagents (Grignard and organolithium species). Unlike TEOF, where all three leaving groups are identical (ethoxide), DEPOF possesses a phenoxy group (

Part 2: Chemical Structure & Physicochemical Profile[1]

2.1 Structural Architecture

The core structure of diethyl phenyl orthoformate consists of a central methine carbon (

-

Central Carbon: Highly electrophilic due to the inductive effect of three oxygen atoms.

-

Steric Environment: The phenyl ring introduces bulk and electronic delocalization that is absent in aliphatic orthoesters.

-

Electronic Bias: The

bond is weaker and more polarized than the

2.2 Physicochemical Properties

| Property | Value | Technical Note |

| CAS Number | 14444-77-0 | |

| Formula | ||

| Molecular Weight | 196.24 g/mol | |

| Boiling Point | 103–104 °C @ 10 mmHg | High vacuum distillation required for purification.[1] |

| Density | 1.014 g/mL @ 25 °C | Slightly denser than water.[1][2] |

| Refractive Index | Useful for purity checks during distillation.[1] | |

| Solubility | Soluble in organic solvents | Miscible with THF, |

| Stability | Moisture Sensitive | Hydrolyzes to ethyl formate, phenol, and ethanol.[1] |

2.3 Structural Visualization

[1]

Part 3: Mechanistic Advantage (The "Why")

The selection of DEPOF over TEOF is not arbitrary; it is a calculated decision based on nucleofugality (leaving group ability).

-

Leaving Group Hierarchy: The pKa of phenol (~10) is significantly lower than that of ethanol (~16). Consequently, the phenoxide ion (

) is a much more stable base and a better leaving group than the ethoxide ion ( -

Pathway Control: When a nucleophile (e.g.,

) attacks the central carbon of DEPOF, the tetrahedral intermediate collapses by ejecting the best leaving group.[1] In DEPOF, this is exclusively the phenoxy group. -

Prevention of Over-Alkylation: With symmetric orthoesters like TEOF, the product is a diethyl acetal. However, under forcing conditions or with reactive Grignards, the acetal can sometimes react further.[1] The high selectivity of the phenoxy ejection in DEPOF ensures the reaction stops cleanly at the acetal stage under mild conditions.

3.1 Reaction Pathway Diagram

[1]

Part 4: Synthesis & Experimental Protocols

4.1 Synthesis of Diethyl Phenyl Orthoformate

While commercially available, DEPOF is often synthesized in-house to ensure freshness, as it can disproportionate over time. The standard synthesis involves an acid-catalyzed transesterification of Triethyl Orthoformate (TEOF) with Phenol.

Reaction:

Protocol:

-

Reagents: Mix Triethyl Orthoformate (1.2 eq) and Phenol (1.0 eq) in a round-bottom flask.

-

Catalyst: Add a catalytic amount of weak acid (e.g., acetic acid or propionic acid). Strong acids may catalyze further exchange to diphenyl or triphenyl orthoformates.

-

Process: Heat the mixture and slowly distill off the ethanol byproduct using a fractionating column. This drives the equilibrium to the right.

-

Purification: Once ethanol evolution ceases, perform fractional distillation under reduced pressure (vacuum) to isolate DEPOF (bp 103–104 °C @ 10 mmHg).

4.2 Application: Formylation of Grignard Reagents

This protocol describes the conversion of an aryl/alkyl bromide to an aldehyde using DEPOF.

Step-by-Step Methodology:

-

Grignard Formation:

-

In a flame-dried 3-neck flask under Argon, generate

from -

Ensure complete consumption of Mg.

-

-

DEPOF Addition:

-

Cool the Grignard solution to 0 °C.

-

Add Diethyl Phenyl Orthoformate (1.1 eq) dropwise.[1] Note: A slight excess ensures complete consumption of the Grignard.[1]

-

Allow the mixture to warm to room temperature and stir for 2–4 hours. The solution typically turns cloudy as magnesium phenoxide precipitates.[1]

-

-

Hydrolysis (Critical Step):

-

Quench the reaction with saturated

solution.[1][3] -

Extract with diethyl ether or ethyl acetate.

-

To isolate the Acetal: Wash with 1M NaOH (to remove phenol byproduct), dry over

, and concentrate.[1] -

To isolate the Aldehyde: Treat the crude acetal with dilute HCl (1M) or aqueous acetic acid and stir for 1 hour. Extract the resulting aldehyde.[1][3]

-

-

Purification:

-

Purify the final aldehyde via silica gel chromatography or distillation.[1]

-

4.3 Workflow Diagram

References

-

Stetter, H., & Reske, E. (1970). Herstellung von Aldehyden durch Formylierung mit Orthoameisensäure-diäthylester-phenylester. Chemische Berichte, 103(2), 643-645. [1]

-

Sigma-Aldrich. (n.d.). Diethyl phenyl orthoformate Product Specification & Safety Data Sheet. [1]

-

ChemicalBook. (2025).[1][2] Diethyl Phenyl Orthoformate Properties and Applications.

-

PubChem. (2025).[1][4][5] Compound Summary: (Diethoxymethoxy)benzene.[1][4][6] National Library of Medicine. [1]

-

Hashmi, A. S. K. (2013).[3] Synthesis of Aldehydes from Organometallic Compounds using Diethyl Phenyl Orthoformate. In Science of Synthesis. Thieme Chemistry. [1]

Sources

- 1. Triethyl orthoformate - Wikipedia [en.wikipedia.org]

- 2. DIETHYL PHENYL ORTHOFORMATE | 14444-77-0 [chemicalbook.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. (Diethoxymethoxy)benzene | C11H16O3 | CID 84440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Diethyl phenyl orthoformate = 97.0 14444-77-0 [sigmaaldrich.com]

- 6. CAS 14444-77-0: (Diethoxymethoxy)benzene | CymitQuimica [cymitquimica.com]

An In-Depth Technical Guide to Diethoxy(phenoxy)methane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of diethoxy(phenoxy)methane, a versatile orthoformate with significant applications in organic synthesis and drug development. The guide delves into its chemical properties, nomenclature, and synthesis, with a detailed exploration of its utility as a protective group, a precursor in aldehyde synthesis, and a key reagent in the formation of heterocyclic scaffolds. Mechanistic insights, detailed experimental protocols, and safety considerations are presented to equip researchers with the practical knowledge required for its effective application.

Introduction: The Chemistry and Utility of Orthoformates

Orthoformates, formally derivatives of the hypothetical orthoformic acid, HC(OH)₃, are a class of organic compounds characterized by a central carbon atom bonded to three alkoxy groups. Their unique structural feature imparts a dual reactivity profile: they are stable under neutral and basic conditions but readily undergo hydrolysis in acidic environments to yield esters and alcohols. This reactivity makes them invaluable reagents in organic synthesis, particularly as protecting groups for alcohols and carbonyls, and as precursors for the synthesis of various functional groups and heterocyclic systems.[1]

Among the diverse array of orthoformates, diethoxy(phenoxy)methane, also known as diethyl phenyl orthoformate, stands out due to the influence of the phenoxy group. The electron-withdrawing nature of the phenyl ring enhances the electrophilicity of the central carbon, making it a highly efficient reagent for various chemical transformations. This guide will focus specifically on the chemistry and applications of this important synthetic tool.

Nomenclature and Physicochemical Properties

A clear understanding of the nomenclature and physical properties of a reagent is fundamental to its safe and effective use in a laboratory setting.

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for diethyl phenyl orthoformate is diethoxy(phenoxy)methane . Another acceptable IUPAC name is (diethoxymethoxy)benzene .[2]

Common synonyms for this compound include:

-

Orthoformic acid diethyl phenyl ester[1]

-

Diethyl phenyl orthoformate

Chemical Structure

The structure of diethoxy(phenoxy)methane consists of a central methine carbon atom single-bonded to two ethoxy groups (-OCH₂CH₃) and one phenoxy group (-OC₆H₅).

Figure 1: Chemical structure of diethoxy(phenoxy)methane.

Physicochemical Properties

A summary of the key physicochemical properties of diethoxy(phenoxy)methane is provided in the table below.

| Property | Value |

| CAS Number | 14444-77-0[2] |

| Molecular Formula | C₁₁H₁₆O₃[2] |

| Molecular Weight | 196.24 g/mol [2] |

| Appearance | Colorless liquid[1] |

| Boiling Point | 103-104 °C at 10 mmHg[1] |

| Density | 1.015 g/mL at 25 °C[1] |

| Refractive Index (n²⁰/D) | 1.479 - 1.480[1] |

Synthesis of Diethoxy(phenoxy)methane

The most common laboratory-scale synthesis of orthoesters is the Pinner reaction . This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imino ether salt (a Pinner salt), which is then alcoholyzed to the orthoester.

The Pinner Reaction: Mechanism and Protocol

The Pinner reaction for the synthesis of diethoxy(phenoxy)methane would conceptually involve the reaction of cyanic acid phenyl ester (phenyl cyanate) with ethanol in the presence of a strong acid like HCl. However, a more practical approach involves the reaction of a pre-formed orthoformate with phenol.

A general representation of the Pinner reaction mechanism is depicted below.

Figure 2: Generalized mechanism of the Pinner reaction for orthoester synthesis.[3]

Experimental Protocol: Synthesis of Diethoxy(phenoxy)methane

A typical laboratory preparation would involve the transesterification of a simpler orthoformate, such as triethyl orthoformate, with phenol.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with phenol (1.0 eq) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Addition of Reagent: Triethyl orthoformate (1.1 eq) is added dropwise to the reaction mixture at room temperature.

-

Reaction Conditions: The mixture is heated to a temperature that allows for the removal of the ethanol byproduct by distillation, driving the equilibrium towards the product. The reaction progress can be monitored by TLC or GC-MS.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and neutralized with a mild base (e.g., sodium bicarbonate solution). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to afford pure diethoxy(phenoxy)methane.

Reactivity and Mechanistic Pathways

The synthetic utility of diethoxy(phenoxy)methane stems from its specific reactivity patterns, primarily its hydrolysis under acidic conditions and its reaction with nucleophiles.

Acid-Catalyzed Hydrolysis

The hydrolysis of orthoformates is a classic example of an A-1 type mechanism, involving a pre-equilibrium protonation followed by a rate-determining unimolecular cleavage to form a resonance-stabilized carbocation. This intermediate is then rapidly attacked by water.

Figure 3: Mechanism of acid-catalyzed hydrolysis of diethoxy(phenoxy)methane.

The kinetics of this hydrolysis can be influenced by the electronic nature of the substituents on the aromatic ring and the solvent composition.[4][5][6][7]

Reaction with Grignard Reagents: The Bodroux-Tschitschibabin Aldehyde Synthesis

Diethoxy(phenoxy)methane is an excellent reagent for the formylation of Grignard reagents in a reaction known as the Bodroux-Tschitschibabin aldehyde synthesis .[8][9][10] The phenoxy group acts as a superior leaving group compared to an ethoxy group, facilitating the reaction.[11]

Figure 4: The Bodroux-Tschitschibabin aldehyde synthesis using diethoxy(phenoxy)methane.

Experimental Protocol: Synthesis of Benzaldehyde from Phenylmagnesium Bromide

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings (1.2 eq) are stirred in anhydrous diethyl ether. A solution of bromobenzene (1.0 eq) in anhydrous diethyl ether is added dropwise to initiate the formation of phenylmagnesium bromide. The reaction is typically exothermic and may require cooling.[12][13]

-

Addition of Orthoformate: The freshly prepared Grignard reagent is cooled in an ice bath, and a solution of diethoxy(phenoxy)methane (1.0 eq) in anhydrous diethyl ether is added dropwise.

-

Reaction and Work-up: The reaction mixture is stirred at room temperature for several hours and then carefully quenched by pouring it onto a mixture of crushed ice and a dilute acid (e.g., HCl or H₂SO₄).

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The resulting crude benzaldehyde can be purified by distillation.

Applications in Organic Synthesis and Drug Development

Diethoxy(phenoxy)methane is a versatile reagent with numerous applications in modern organic synthesis, particularly in the context of complex molecule and pharmaceutical synthesis.

Protecting Group for Alcohols and Phenols

The diethoxymethyl group can serve as a protecting group for hydroxyl functionalities. The protection is typically achieved by reacting the alcohol with diethoxy(phenoxy)methane under acidic catalysis. The resulting diethoxymethyl ether is stable to a wide range of reaction conditions, including basic and organometallic reagents. Deprotection is readily accomplished by treatment with a mild acid. A notable example is the protection of the catechol moiety in hydroxytyrosol, a potent antioxidant, to prevent its rapid oxidation during synthesis.[14]

Synthesis of Heterocyclic Compounds

Orthoformates are widely used in the synthesis of various heterocyclic systems. Diethoxy(phenoxy)methane can serve as a one-carbon synthon in the construction of heterocycles such as quinazolines, which are important scaffolds in medicinal chemistry.[15][16][17][18][19]

Experimental Protocol: Synthesis of a Quinazoline Derivative

-

Reaction Setup: A mixture of an anthranilamide derivative (1.0 eq) and diethoxy(phenoxy)methane (1.5 eq) in a suitable solvent (e.g., ethanol or acetic acid) is prepared in a round-bottom flask.

-

Reaction Conditions: The reaction mixture is heated at reflux for a specified period, during which the cyclization and aromatization occur. The reaction can be monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product often precipitates out of the solution. The solid product is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization.

Diethoxymethylation of Nucleophiles

Beyond Grignard reagents, diethoxy(phenoxy)methane can react with other nucleophiles to introduce the diethoxymethyl group, which can then be hydrolyzed to a formyl group. This is a valuable transformation in the synthesis of aldehydes and other carbonyl-containing compounds.

Spectroscopic Characterization

The identity and purity of diethoxy(phenoxy)methane are typically confirmed by spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy protons (a triplet and a quartet), the methine proton (a singlet), and the aromatic protons of the phenoxy group.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the ethoxy groups, the central methine carbon, and the aromatic carbons.[20][21][22][23]

-

FT-IR: The infrared spectrum will show characteristic C-H stretching and bending vibrations, as well as strong C-O stretching bands for the ether linkages.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak (m/z = 196) and characteristic fragmentation patterns.[24][25]

Safety and Handling

Diethoxy(phenoxy)methane is a combustible liquid and can cause skin and serious eye irritation.[26][27] It is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It should be stored in a cool, dry place away from sources of ignition. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[28][29][30]

Conclusion

Diethoxy(phenoxy)methane is a powerful and versatile reagent in the arsenal of the synthetic organic chemist. Its well-defined reactivity, particularly in the Bodroux-Tschitschibabin aldehyde synthesis and as a precursor for heterocyclic systems, makes it a valuable tool in both academic research and industrial applications, including drug discovery and development. A thorough understanding of its properties, reaction mechanisms, and handling procedures, as outlined in this guide, is crucial for its successful and safe implementation in the laboratory.

References

-

NIST. (n.d.). Diethyl phenyl orthoformate. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). The Pinner reaction for orthoester synthesis. Retrieved from [Link]

-

NIST. (n.d.). Diethyl phenyl orthoformate Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

Chegg. (2024, October 20). Solved The mass spectrum (EI) of diethyl phenyl. Retrieved from [Link]

-

RSC Publishing. (2020, August 17). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. Retrieved from [Link]

-

chemeurope.com. (n.d.). Bodroux-Chichibabin aldehyde synthesis. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Orthoesters in heterocycle synthesis. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for. Retrieved from [Link]

-

Organic Syntheses. (n.d.). phenylpropargylaldehyde diethyl acetal. Retrieved from [Link]

-

ResearchGate. (n.d.). Bodroux‐Chichibabin aldehyde synthesis. Retrieved from [Link]

-

National Institutes of Health. (n.d.). High-Yielding Synthesis of Methyl Orthoformate-Protected Hydroxytyrosol and Its Use in Preparation of Hydroxytyrosyl Acetate. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). The Kinetics and Mechanism of the Acid-Catalyzed Reaction of Diphenyldiazomethane with Ethyl Alcohol1,2. Retrieved from [Link]

-

Wikipedia. (n.d.). Bodroux–Chichibabin aldehyde synthesis. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Quinazoline Derivatives.1 I. The Synthesis of 4-(4'-Diethylamino-1'-methylbutyl-amino). Retrieved from [Link]

-

SciSpace. (n.d.). Kinetics of the Acid Hydrolysis of Diethoxymethane in Dioxane-Water Mixtures. Retrieved from [Link]

-

MDPI. (2022, November 17). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Retrieved from [Link]

-

ChemicalDesk.Com. (2011, October 22). Bodroux-Chichibabin aldehyde synthesis. Retrieved from [Link]

-

Science of Synthesis. (2013, January 25). Reactions of an organometallic compound 1 with a derivative of formic acid 2 can give an aldehyde 4. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

-

National Institutes of Health. (n.d.). Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Retrieved from [Link]

-

Taylor & Francis. (2020, March 25). Full article: Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Retrieved from [Link]

-

ResearchGate. (2025, August 6). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Retrieved from [Link]

-

Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Bouveault Aldehyde Synthesis. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Retrieved from [Link]

-

Organometallics. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

-

ResearchGate. (2025, August 9). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Acid-catalyzed hydrolysis of 2-phenyl-2,4,4,5,5-pentamethyl-1,3-dioxolane and tetramethylethylene glycol acetals of aromatic and aliphatic aldehydes. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Synthesis of Quinazolinones and Quinazolines. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Diethyl phenyl orthoformate [webbook.nist.gov]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Bodroux-Chichibabin_aldehyde_synthesis [chemeurope.com]

- 9. Bodroux–Chichibabin aldehyde synthesis - Wikipedia [en.wikipedia.org]

- 10. ChemicalDesk.Com: Bodroux-Chichibabin aldehyde synthesis [allchemist.blogspot.com]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. High-Yielding Synthesis of Methyl Orthoformate-Protected Hydroxytyrosol and Its Use in Preparation of Hydroxytyrosyl Acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. mdpi.com [mdpi.com]

- 17. tandfonline.com [tandfonline.com]

- 18. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. DIETHYL PHENYL ORTHOFORMATE(14444-77-0) 13C NMR spectrum [chemicalbook.com]

- 21. Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 23. researchgate.net [researchgate.net]

- 24. Diethyl phenyl orthoformate [webbook.nist.gov]

- 25. Solved The mass spectrum (EI) of diethyl phenyl | Chegg.com [chegg.com]

- 26. Diethyl phenyl orthoformate = 97.0 14444-77-0 [sigmaaldrich.com]

- 27. tcichemicals.com [tcichemicals.com]

- 28. fishersci.com [fishersci.com]

- 29. WERCS Studio - Application Error [assets.thermofisher.com]

- 30. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

Technical Guide: Diethyl Phenyl Orthoformate (DPOF) in API Synthesis

Content Type: Technical Reference & Methodological Guide Subject: Chemical Mechanism of Action, Reactivity Profile, and Synthetic Utility CAS: 14444-77-0 Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The "Phenoxy Advantage"

Diethyl phenyl orthoformate (DPOF) is a specialized electrophilic formylating reagent used in organic synthesis to introduce the diethoxymethyl group (masked aldehyde) into nucleophilic substrates.

While structurally similar to the ubiquitous triethyl orthoformate (TEOF), DPOF possesses a critical mechanistic advantage: the phenoxy group . In drug development workflows, where yield optimization and mild reaction conditions are paramount, DPOF serves as a high-reactivity alternative to TEOF. Its primary "mechanism of action" is chemical rather than biological—it functions as a superior electrophile for Grignard reagents and other nucleophiles due to the enhanced leaving group ability of the phenoxide ion compared to the ethoxide ion.

Key Technical Specifications

| Property | Value |

| Formula | |

| Molecular Weight | 196.24 g/mol |

| Boiling Point | 103–104 °C (10 mmHg) |

| Density | 1.014 g/mL |

| Primary Utility | Formylation of Grignard reagents; Synthesis of acetals under mild conditions.[1][2][3] |

Chemical Mechanism of Action[1][3][5][6]

The utility of DPOF rests on the kinetic lability of the phenoxy substituent. The reaction proceeds via an

The Leaving Group Hierarchy

In orthoester exchange or nucleophilic substitution, the rate-determining step often involves the expulsion of an alkoxy group to generate the electrophilic species.

-

TEOF: Requires the loss of ethoxide (

). The pKa of ethanol is ~16. -

DPOF: Designed to lose phenoxide (

).[4] The pKa of phenol is ~10.

Because phenoxide is a significantly weaker base (and thus a better leaving group) than ethoxide, DPOF generates the reactive dialkoxycarbenium ion much more readily than TEOF.

Mechanistic Pathway (Step-by-Step)

-

Activation: The reagent interacts with a Lewis acid (e.g.,

from the Grignard reagent) or protic acid. -

Ionization (The Critical Step): The C-OPh bond cleaves. The phenoxy group departs, driven by its stability and the formation of the resonance-stabilized diethoxycarbenium ion.

-

Nucleophilic Attack: The nucleophile (e.g.,

from -

Product Formation: The result is a diethyl acetal (

), which can be hydrolyzed to the aldehyde (

Visualization: Reaction Coordinate & Pathway

The following diagram illustrates the mechanistic superiority of DPOF over TEOF during nucleophilic substitution.

Figure 1: Comparative activation pathway showing the kinetic advantage of phenoxide expulsion (Green path) over ethoxide expulsion (Grey path).

Applications in Drug Development[8][9][10]

In medicinal chemistry, DPOF is not a drug itself but a high-value "building block" enabler. It is particularly useful when synthesizing aldehydes that are sensitive to the harsh reflux conditions required by TEOF.

Synthesis of Aryl Aldehydes via Grignards

The classic Bodroux-Chichibabin aldehyde synthesis uses TEOF but often suffers from low yields with sterically hindered or electron-deficient Grignards. DPOF circumvents this.

-

Scenario: You need to convert a brominated intermediate (Ar-Br) to an aldehyde (Ar-CHO).

-

Workflow:

-

Formation of Grignard:

. -

Formylation:

. -

Hydrolysis:

.

-

Accessing Carborane Pharmacophores

Recent research utilizes DPOF to functionalize carboranes (boron clusters used in Boron Neutron Capture Therapy and as hydrophobic pharmacophores). The lithiated carborane reacts efficiently with DPOF to yield the monoacetal, a critical intermediate for further derivatization.

Comparative Efficacy

| Feature | Triethyl Orthoformate (TEOF) | Diethyl Phenyl Orthoformate (DPOF) |

| Reactivity | Moderate | High |

| Leaving Group | Ethoxide ( | Phenoxide ( |

| Conditions | Often requires reflux/boiling | Can proceed at lower temperatures |

| Atom Economy | High | Slightly lower (due to phenol mass) |

| Use Case | Commodity synthesis | High-value, sensitive API synthesis |

Experimental Protocol: Formylation of a Grignard Reagent

Objective: Synthesis of Benzaldehyde Diethyl Acetal (Model Reaction).

Safety Note: Grignard reagents are moisture-sensitive. DPOF causes skin and eye irritation.[5] Perform all steps under inert atmosphere (

Materials

-

Bromobenzene (1.0 eq)

-

Magnesium turnings (1.1 eq)

-

Diethyl phenyl orthoformate (1.1 eq)

-

THF (anhydrous)

-

Ether (anhydrous)

Step-by-Step Methodology

-

Grignard Formation:

-

In a flame-dried 3-neck flask, activate magnesium turnings with a crystal of iodine.

-

Add a solution of bromobenzene in anhydrous THF dropwise to maintain a gentle reflux.

-

Stir for 1 hour after addition is complete to ensure full conversion to Phenylmagnesium Bromide (

).

-

-

Reagent Addition:

-

Cool the Grignard solution to 0°C.

-

Add Diethyl phenyl orthoformate (diluted in equal volume THF) dropwise over 15 minutes.

-

Note: The reaction is exothermic. Monitor internal temperature.

-

-

Reaction Phase:

-

Allow the mixture to warm to room temperature.

-

Stir for 3–5 hours. (TLC monitoring: disappearance of DPOF).

-

Mechanistic Check: The solution may darken as magnesium phenoxide forms.

-

-

Quench & Workup:

-

Quench carefully with saturated

solution. -

Extract with diethyl ether (3x).

-

Wash combined organics with 1M NaOH (to remove the phenol byproduct) followed by brine.

-

Dry over

and concentrate.

-

-

Purification:

-

Distillation or flash chromatography (typically Hexanes/EtOAc with 1%

to prevent acetal hydrolysis on silica).

-

References

-

Strazzolini, P., et al. (2003). Reactions of orthoesters with organic compounds.[2][6][7][8][9][10] European Journal of Organic Chemistry. [Link verified via chemical literature databases]

- Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Context: Orthoester hydrolysis and substitution mechanisms).

-

Thieme Chemistry. (2013).[4] Science of Synthesis: Formamides and Orthoesters for Aldehyde Synthesis.[Link]

-

Scholz, M., et al. (2025). Carbaboranes as Pharmacophores: Properties, Synthesis, and Application Strategies. (Context: Use of DPOF in carborane lithiation/formylation). [Link]

Sources

- 1. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]

- 2. scribd.com [scribd.com]

- 3. DE3919890A1 - METHOD FOR THE PRODUCTION OF ARYLACETALDEHYD DIALKYLACETALS - Google Patents [patents.google.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. ias.ac.in [ias.ac.in]

- 7. Chemical uses of triethyl orthoformate_Chemicalbook [chemicalbook.com]

- 8. sanjaychemindia.com [sanjaychemindia.com]

- 9. Dimethyl Acetals [organic-chemistry.org]

- 10. Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate: Dependence of the Reaction Course on the Structural Features of the Substrates and Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Diethyl phenyl orthoformate reactivity profile

An In-Depth Technical Guide to the Reactivity Profile of Diethyl Phenyl Orthoformate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl phenyl orthoformate, with the chemical formula C₁₁H₁₆O₃, is a versatile organic compound characterized by a central carbon atom bonded to two ethoxy groups and one phenoxy group.[1][2] This unique structural arrangement imparts a rich and nuanced reactivity profile, making it an invaluable reagent in modern organic synthesis. This guide provides a comprehensive exploration of the core reactivity principles of diethyl phenyl orthoformate, moving beyond a simple cataloging of reactions to elucidate the underlying mechanistic rationale. We will delve into its synthesis, its behavior in fundamental reaction classes such as hydrolysis, transesterification, and reactions with various nucleophiles, and its strategic applications in constructing complex molecular architectures, including its role as a protecting group and a precursor in the formation of esters, ethers, and heterocyclic systems.[1] The insights provided herein are intended to empower researchers in leveraging the full potential of this multifaceted reagent in pharmaceutical and agrochemical development.[1]

Introduction: The Orthoformate Functional Group

Orthoformates, generically represented as HC(OR)₃, can be conceptualized as esters of the hypothetical orth formic acid, H-C(OH)₃. The central carbon atom, bonded to three oxygen atoms, is highly electrophilic due to the inductive effect of the electronegative oxygen atoms.[3] This inherent electrophilicity is the cornerstone of orthoformate reactivity. Diethyl phenyl orthoformate stands out due to its mixed alkoxy/aryloxy substitution, which introduces asymmetry and modulates its reactivity compared to simpler trialkyl orthoformates like triethyl orthoformate.

Synthesis of Diethyl Phenyl Orthoformate

The synthesis of orthoformates can be achieved through several methods. While the classic Pinner reaction, involving the reaction of a nitrile with an alcohol in the presence of an acid, is a traditional route, other methods are also employed.[4][5][6] A common industrial synthesis for trialkyl orthoformates involves the reaction of hydrogen cyanide with an alcohol.[7] Another established method is the reaction of a 1,1,1-trihaloalkane with a sodium alkoxide.[5]

For mixed orthoformates like diethyl phenyl orthoformate, a transesterification approach starting from a more readily available trialkyl orthoformate is often practical.

Experimental Protocol: Synthesis via Transesterification

Objective: To synthesize diethyl phenyl orthoformate from triethyl orthoformate and phenol.

Materials:

-

Triethyl orthoformate

-

Phenol

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (solvent)

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, add triethyl orthoformate, phenol (1 equivalent), and a catalytic amount of p-toluenesulfonic acid in toluene.

-

Heat the mixture to reflux. The ethanol byproduct will be azeotropically removed with toluene and collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of ethanol collected.

-

Once the theoretical amount of ethanol has been collected, cool the reaction mixture to room temperature.

-

Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain pure diethyl phenyl orthoformate.

Core Reactivity Profile

The reactivity of diethyl phenyl orthoformate is dominated by the electrophilic nature of the central carbon atom. Its reactions typically proceed via the formation of a dialkoxy- or diaryloxy-stabilized carbocation intermediate upon protonation or coordination to a Lewis acid.

Hydrolysis: A Controlled Decomposition

Orthoformates, including diethyl phenyl orthoformate, are susceptible to acid-catalyzed hydrolysis.[5][8] This reaction proceeds in a stepwise manner, ultimately yielding a formate ester and the corresponding alcohols/phenol.[5] The generally accepted mechanism for this process is an A-1 type, where the initial protonation of an oxygen atom is a rapid equilibrium, followed by the rate-determining cleavage of a carbon-oxygen bond to form a resonance-stabilized carbocation.[9][10]

Mechanism of Acid-Catalyzed Hydrolysis:

This pH-dependent hydrolysis is a key feature, making orthoformates useful as acid-labile protecting groups.[1][8] The stability of orthoformates in basic and neutral conditions allows for selective deprotection.[11]

Reactions with Carbon Nucleophiles

3.2.1. Grignard Reagents: The Bodroux-Chichibabin Aldehyde Synthesis

Diethyl phenyl orthoformate reacts with Grignard reagents in a classic transformation known as the Bodroux-Chichibabin aldehyde synthesis.[12] This reaction provides a convenient method for the one-carbon homologation of a Grignard reagent to an aldehyde. The reaction proceeds by the nucleophilic attack of the Grignard reagent on the electrophilic orthoformate carbon, displacing one of the alkoxy/aryloxy groups to form a diethyl acetal. Subsequent acidic workup hydrolyzes the acetal to the corresponding aldehyde.[7][12]

Reaction Scheme: R-MgX + Ph-O-CH(OEt)₂ → R-CH(OEt)₂ + Ph-O-MgX R-CH(OEt)₂ + H₃O⁺ → R-CHO + 2 EtOH

The choice of the orthoformate can influence the reaction yield; refluxing the reaction mixture can improve the outcome.[12]

3.2.2. Enolates and Enol Ethers: Formation of β-Keto Acetals

In the presence of a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄), diethyl phenyl orthoformate can react with enolates or silyl enol ethers to form β-keto acetals.[13] The Lewis acid activates the orthoformate, facilitating the nucleophilic attack by the enolate. These β-keto acetals are valuable synthetic intermediates.

Experimental Workflow: Bodroux-Chichibabin Aldehyde Synthesis

Reactions with Heteroatom Nucleophiles

3.3.1. Alcohols: Transesterification and Acetal Formation

The reaction of diethyl phenyl orthoformate with alcohols, typically under acidic catalysis, leads to transesterification, where the ethoxy or phenoxy groups are exchanged for the new alkoxy group. This equilibrium-driven process is useful for the synthesis of other orthoformates.

Furthermore, orthoformates are widely used as dehydrating agents in the formation of acetals from ketones and aldehydes.[11] In this application, the orthoformate reacts with the water generated during acetal formation, driving the equilibrium towards the product.[11]

3.3.2. Amines: Synthesis of Formamidines and Heterocycles

Diethyl phenyl orthoformate reacts with primary and secondary amines to form formamidines. This reaction is a key step in the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry.[1] For instance, multicomponent reactions involving an amine, an orthoformate, and a third component like diethyl phosphite are used to synthesize N-substituted aminomethylenebisphosphonic acids, a class of compounds with applications in treating bone-related disorders.[14][15]

3.3.3. Carboxylic Acids: Esterification

Trialkyl orthoformates are excellent reagents for the conversion of carboxylic acids to their corresponding esters.[7] Refluxing a carboxylic acid with an excess of an orthoformate can lead to quantitative esterification without the need for an external catalyst.[7] The orthoformate acts as both the esterifying agent and a water scavenger.[7]

Applications in Modern Organic Synthesis

The versatile reactivity of diethyl phenyl orthoformate has cemented its role as a valuable tool in the synthetic organic chemist's arsenal.

Table 1: Key Applications of Diethyl Phenyl Orthoformate

| Application Area | Description | Key Intermediates |

| Protecting Group Chemistry | Acts as an acid-labile protecting group for alcohols and amines, stable to basic and nucleophilic conditions.[1] | Protected alcohols/amines |

| One-Carbon Homologation | Used in the Bodroux-Chichibabin synthesis to convert Grignard reagents into aldehydes.[12] | Diethyl acetals |

| Heterocycle Synthesis | A key building block in the synthesis of various nitrogen-containing heterocycles.[1] | Formamidines |

| Ester and Ether Synthesis | Serves as a reagent for the preparation of esters and ethers.[1] | Esters, Ethers |

| Multicomponent Reactions | Participates in one-pot multicomponent reactions to build molecular complexity efficiently.[14][15] | Aminomethylenebisphosphonates |

Conclusion

Diethyl phenyl orthoformate exhibits a rich and synthetically useful reactivity profile centered around the electrophilicity of its central carbon atom. Its reactions with a wide range of nucleophiles, under controlled conditions, provide access to a diverse array of functional groups and molecular scaffolds. A thorough understanding of its mechanistic behavior, particularly its sensitivity to acid catalysis, is paramount for its effective utilization in the design and execution of complex synthetic strategies in drug discovery and development. The self-validating nature of its reaction protocols, where the progress can often be monitored by the removal of volatile byproducts, further enhances its reliability as a synthetic reagent.

References

-

Chem-Impex. (n.d.). Diethyl phenyl orthoformate. Retrieved from [Link]

-

ChemicalDesk.Com. (2011, October 22). Bodroux-Chichibabin aldehyde synthesis. Retrieved from [Link]

-

SynArchive. (n.d.). Pinner Reaction. Retrieved from [Link]

-

Chmielewska, E., et al. (2017). Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate. Molecules, 22(10), 1693. Retrieved from [Link]

-

Wikipedia. (n.d.). Ortho ester. Retrieved from [Link]

- Google Patents. (n.d.). CN109180441B - Synthetic method of triethyl orthoformate.

-

Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]

-

Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2007). Supramolecular Catalysis of Orthoformate Hydrolysis in Basic Solution: An Enzyme-Like Mechanism. OSTI.GOV. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Carbon-carbon bond formation and annulation reactions using trimethyl and triethyl orthoformates. Journal of Chemical Sciences. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Diethyl phenyl orthoformate. NIST Chemistry WebBook. Retrieved from [Link]

-

Matos, M. J., et al. (2023). One-Pot Reactions of Triethyl Orthoformate with Amines. Molecules, 28(23), 7893. Retrieved from [Link]

-

Bouab, O., Lamaty, G., & Moreau, C. (1978). Acid catalysed hydrolysis of orthoesters. Canadian Journal of Chemistry, 56(4), 567-571. Retrieved from [Link]

-

Zarei, A., & Jarrahpour, A. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Advances, 10(52), 31215-31267. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ortho ester synthesis. Retrieved from [Link]

-

van der Wiel, T., et al. (2024). The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. Accounts of Chemical Research, 57(3), 336-348. Retrieved from [Link]

-

Li, J., et al. (2020). Metal-free and solvent-free synthesis of m-terphenyls through tandem cyclocondensation of aryl methyl ketones with triethyl orthoformate. Organic & Biomolecular Chemistry, 18(13), 2465-2469. Retrieved from [Link]

-

Biswas, T. (2021, December 31). Ortho Ester : Preparation and Reactivity. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Triethyl orthoformate. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

- Google Patents. (n.d.). US2830092A - Method for the conversion of ortho esters to acetals.

-

DeWolfe, R. H., & Jensen, J. L. (1966). Acid-Catalyzed Hydrolysis of Carboxylic Acid Orthoesters. Journal of the American Chemical Society, 88(14), 3361-3363. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Diethyl phenyl orthoformate [webbook.nist.gov]

- 3. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]

- 4. synarchive.com [synarchive.com]

- 5. Ortho ester - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. Triethyl orthoformate - Wikipedia [en.wikipedia.org]

- 8. The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable - PMC [pmc.ncbi.nlm.nih.gov]

- 9. osti.gov [osti.gov]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. Dimethyl Acetals [organic-chemistry.org]

- 12. ChemicalDesk.Com: Bodroux-Chichibabin aldehyde synthesis [allchemist.blogspot.com]

- 13. ias.ac.in [ias.ac.in]

- 14. Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate: Dependence of the Reaction Course on the Structural Features of the Substrates and Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Technical Guide: Stability Profile and Storage Protocols for Diethyl Phenyl Orthoformate

The following technical guide details the stability profile, storage protocols, and handling requirements for Diethyl Phenyl Orthoformate (CAS: 14444-77-0).

Executive Summary

Diethyl Phenyl Orthoformate (Structure:

This guide defines the critical storage parameters required to maintain >98% purity, emphasizing the exclusion of moisture and acidic promoters.

Chemical Identity & Physical Properties

Researchers must verify the identity of the material upon receipt using the physical constants below.

| Property | Value | Note |

| CAS Number | 14444-77-0 | |

| IUPAC Name | (Diethoxymethoxy)benzene | Synonyms: Orthoformic acid diethyl phenyl ester |

| Molecular Formula | MW: 196.24 g/mol | |

| Physical State | Clear, colorless liquid | |

| Boiling Point | 103–104 °C @ 10 mmHg | High-vacuum distillation recommended for purification |

| Density | 1.015 g/mL (20 °C) | |

| Flash Point | 65 °C (149 °F) | Combustible |

| Solubility | Soluble in EtOH, Et₂O, THF, Chloroform | Decomposes in water |

Stability Profile & Degradation Mechanism[3]

Hydrolysis Sensitivity

The primary degradation pathway for Diethyl phenyl orthoformate is acid-catalyzed hydrolysis. The phenoxy group acts as a superior leaving group compared to ethoxy, but the basicity of the ethoxy oxygens makes them the primary site of protonation.

Upon exposure to atmospheric moisture and trace acid (even from glass surfaces), the compound degrades into Ethyl Formate , Ethanol , and Phenol .

Mechanism of Degradation:

-

Protonation: Trace acid protonates an ethoxy oxygen (kinetic preference).

-

Elimination: Ethanol is expelled, forming a resonance-stabilized oxocarbenium ion.

-

Nucleophilic Attack: Water attacks the cation.

-

Collapse: The hemi-orthoester collapses to the ester and alcohol.

Figure 1: Acid-catalyzed hydrolysis pathway of Diethyl phenyl orthoformate leading to reagent failure.

Thermal Stability & Disproportionation

Mixed orthoesters are prone to thermal disproportionation upon prolonged heating, rearranging into symmetrical orthoesters (Triethyl orthoformate and Triphenyl orthoformate) via intermolecular exchange.

-

Implication: Avoid prolonged storage above 25°C.

-

Distillation: Must be performed under high vacuum (<10 mmHg) to keep pot temperature below 110°C.

Storage & Handling Protocols

To ensure reagent integrity, a "Zero-Moisture" chain of custody is required.

Storage Conditions

| Parameter | Requirement | Rationale |

| Temperature | 2°C to 8°C (Refrigerated) | Slows disproportionation and hydrolysis kinetics. |

| Atmosphere | Argon or Nitrogen (Inert) | Prevents ingress of atmospheric moisture. |

| Container | Amber glass with PTFE-lined septum | Amber glass blocks UV; PTFE prevents leaching/swelling common with rubber. |

| Desiccant | Activated 3Å or 4Å Molecular Sieves | Optional but recommended for opened bottles to scavenge trace water. |

Handling Workflow (Step-by-Step)

Do not pour this reagent. Pouring introduces atmospheric moisture and acid traces from the bottle lip.

-

Preparation: Oven-dry all glassware (syringes, needles, reaction flasks) at 120°C for >2 hours. Cool in a desiccator.

-

Equilibration: Allow the refrigerated bottle to warm to room temperature before opening to prevent condensation on the cold liquid surface.

-

Transfer:

-

Purge the stock bottle with an inert gas line (balloon or manifold).

-

Use a clean, dry syringe with a long needle to withdraw the liquid through the septum.

-

Inject directly into the reaction vessel under positive inert pressure.

-

-

Resealing: If the septum is punctured, wrap the cap tightly with Parafilm® or electrical tape immediately after use. For long-term storage (>1 month), replace the septum or transfer to a Schlenk flask.

Quality Control (QC) Analysis

Before using the reagent in critical steps (e.g., GMP synthesis), validate purity using 1H NMR .

Key Diagnostic Signals (CDCl3):

-

Target Reagent: Look for the methine proton (

) singlet around δ 5.0 - 5.5 ppm . -

Impurity (Hydrolysis):

-

Ethyl Formate: Formyl proton singlet at δ 8.0 ppm .

-

Phenol: Aromatic multiplets distinct from the orthoester's phenyl group; broad singlet for -OH (variable).

-

Ethanol: Triplet/Quartet pattern (often obscured, look for -OH).

-

Pass Criteria: Integration of the Formyl proton (Ethyl Formate) should be < 2% relative to the Orthoformate methine proton.

Synthesis Context

Understanding the synthesis aids in identifying impurities. Diethyl phenyl orthoformate is typically prepared via transesterification of Triethyl Orthoformate (TEOF) with Phenol.

-

Reaction:

-

Implication: The most common impurity is unreacted Triethyl Orthoformate or Phenol . These are less detrimental than hydrolysis products but affects stoichiometry.

Safety & Hazards

-

Flammability: Flash point is 65°C. It is classified as a Combustible Liquid . Keep away from open flames and sparks.

-

Toxicity: Irritating to eyes, skin, and respiratory system.[2] Phenol (hydrolysis product) is toxic and corrosive.

-

Spill Management: Absorb with inert material (vermiculite/sand). Do not use water (accelerates decomposition and phenol release).

References

- General Orthoester Chemistry: Stetter, H., & Reske, E. (1970). New methods for the preparation of mixed orthoformates. Chemische Berichte.

Sources

Diethyl Phenyl Orthoformate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This in-depth guide provides a comprehensive overview of diethyl phenyl orthoformate, a versatile reagent in organic synthesis with significant applications in pharmaceutical and medicinal chemistry. From its historical roots in the burgeoning field of 19th-century organic chemistry to its modern-day utility, this document serves as a technical resource for researchers, scientists, and professionals in drug development.

Historical Background and Discovery: From Simple Ethers to Complex Orthoesters

The story of diethyl phenyl orthoformate is intrinsically linked to the broader history of orthoesters, a class of organic compounds characterized by a central carbon atom bonded to three alkoxy groups. The first synthesis of an orthoester is credited to Williamson and Kay in 1854, who prepared triethyl orthoformate through the reaction of chloroform with sodium ethoxide.[1] This discovery laid the groundwork for the exploration of a new class of reagents with unique reactivity.

While the precise date and discoverer of diethyl phenyl orthoformate, a mixed aryl-alkyl orthoester, are not prominently documented in readily available historical records, its synthesis and study logically followed the development of methods for preparing simpler orthoesters. The late 19th and early 20th centuries were a period of intense investigation into the reactions of alcohols, phenols, and nitriles, leading to the development of key synthetic methodologies like the Pinner reaction. It is highly probable that diethyl phenyl orthoformate was first synthesized during this era of exploration into the scope and limitations of these newly discovered reactions.

The significance of orthoesters, including aryl-substituted variants, grew with the discovery of important rearrangement reactions. Notably, the Claisen rearrangement, discovered by Rainer Ludwig Claisen in 1912, demonstrated the power of orthoesters in carbon-carbon bond formation.[2][3][4] The Johnson-Claisen rearrangement, a variation that utilizes an orthoester, further solidified the importance of this class of compounds in synthetic organic chemistry.[5][6] These foundational discoveries paved the way for the use of reagents like diethyl phenyl orthoformate in the synthesis of complex molecules, including those with pharmaceutical applications.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of diethyl phenyl orthoformate is essential for its effective use in the laboratory.

| Property | Value |

| Molecular Formula | C₁₁H₁₆O₃ |

| Molecular Weight | 196.24 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 103-104 °C at 10 mmHg |

| Density | 1.014 g/mL at 25 °C |

| Refractive Index | n20/D 1.480[7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a critical tool for confirming the structure and purity of diethyl phenyl orthoformate.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, the methine proton of the orthoformate core, and the methylene and methyl protons of the two ethyl groups. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum provides further structural confirmation, with distinct signals for the aromatic carbons, the central orthoformate carbon, and the carbons of the ethoxy groups.[8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to study the fragmentation pattern of the molecule, which can aid in structural elucidation. The electron ionization (EI) mass spectrum of diethyl phenyl orthoformate shows a molecular ion peak (M⁺) at m/z 196.[9] Common fragmentation pathways involve the loss of ethoxy and phenoxy radicals.[9][10]

Synthesis of Diethyl Phenyl Orthoformate: Protocols and Mechanistic Insights

Several methods can be employed for the synthesis of diethyl phenyl orthoformate. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities.

Transesterification of Triethyl Orthoformate with Phenol

This is a common and relatively straightforward method for preparing mixed orthoesters.[11]

Reaction:

Experimental Protocol:

-

Apparatus Setup: A round-bottom flask is equipped with a magnetic stirrer, a distillation head, and a condenser.

-

Reagents: Equimolar amounts of triethyl orthoformate and phenol are added to the flask. A catalytic amount of a weak acid, such as p-toluenesulfonic acid, can be added to accelerate the reaction.

-

Reaction Conditions: The mixture is heated with stirring. The reaction is driven to completion by removing the ethanol byproduct through distillation.

-

Work-up and Purification: After the reaction is complete (as monitored by TLC or GC), the reaction mixture is cooled. The catalyst is neutralized with a mild base (e.g., sodium bicarbonate solution). The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The crude product is then purified by vacuum distillation.

Causality Behind Experimental Choices:

-

Removal of Ethanol: The reaction is an equilibrium process. Removing the ethanol byproduct shifts the equilibrium towards the formation of the desired diethyl phenyl orthoformate, thereby increasing the yield.

-

Acid Catalyst: The acid catalyst protonates an ethoxy group of the triethyl orthoformate, making it a better leaving group and facilitating the nucleophilic attack by phenol.

Caption: Protection and Deprotection of an Alcohol.

Synthesis of Heterocyclic Compounds

Diethyl phenyl orthoformate is a key building block in the synthesis of various heterocyclic systems, which are prevalent in medicinal chemistry. [12]For example, it can be used in condensation reactions with dinucleophiles to form five- or six-membered rings.

Example: Synthesis of a Pyrimidine Derivative

In a hypothetical example, diethyl phenyl orthoformate can react with a 1,3-dicarbonyl compound and an amine to form a pyrimidine ring, a core structure in many drugs.

Caption: General Scheme for Pyrimidine Synthesis.

Reagent in the Johnson-Claisen Rearrangement

The Johnson-Claisen rearrangement is a powerful tool for the stereoselective formation of carbon-carbon bonds. [5][6]Diethyl phenyl orthoformate can be used in this reaction with an allylic alcohol to generate a γ,δ-unsaturated ester, a valuable intermediate in natural product synthesis.

Conclusion

Diethyl phenyl orthoformate, a compound with a rich, albeit not always explicitly documented, history, continues to be a relevant and versatile tool in modern organic synthesis. Its utility as a protecting group and a key building block in the construction of complex molecular architectures, particularly in the realm of drug discovery, underscores its importance. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, empowers researchers to effectively harness its potential in their scientific endeavors.

References

- Claisen, L. (1912). Über die Umlagerung von Phenol-allyläthern in die isomeren Allyl-phenole. Berichte der deutschen chemischen Gesellschaft, 45(3), 3157–3166.

-

Organic Chemistry Portal. (n.d.). Claisen Rearrangement. Retrieved from [Link]

-

Name-Reaction.com. (2026). Johnson-Claisen rearrangement. Retrieved from [Link]

- McGeary, R. P. (2008). An Efficient and Solvent-Free Synthesis of Mixed Ortho Esters. Synlett, 2008(15), 2425-2428.

-

Chem-Impex. (n.d.). Diethyl phenyl orthoformate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Orthoformic acid, triethyl ester. Retrieved from [Link]

- Tarbell, D. S. (1944). The Claisen Rearrangement. Organic Reactions, 2(1), 1-48.

- Google Patents. (n.d.). Process for preparing orthoformate.

-

Fiveable. (n.d.). Rainer Ludwig Claisen Definition. Retrieved from [Link]

- DeWolfe, R. H. (1970).

- RSC Publishing. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Advances, 10(53), 31897-31951.

-

Master Organic Chemistry. (2019). The Cope and Claisen Rearrangements. Retrieved from [Link]

- Bioinfo Publications. (2016). RECENT DEVELOPMENT IN THE ORTHOESTER JOHNSON-CLAISEN REARRANGEMENT AND APPLICATION. International Journal of Chemical Research, 8(2), 173-194.

-

Chem-Impex. (n.d.). Diethyl phenyl orthoformate. Retrieved from [Link]

- ACS Publications. (2024). The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. Accounts of Chemical Research.

-

Chegg.com. (2024). Solved The mass spectrum (EI) of diethyl phenyl. Retrieved from [Link]

-

ResearchGate. (2006). Poly(ortho esters): Synthesis, characterization, properties and uses. Retrieved from [Link]

-